molecular formula C15H22N2O4 B1193181 Nacq#1

Nacq#1

Cat. No.: B1193181
M. Wt: 294.351
InChI Key: MFDQKHCMUMALFO-QCDNFJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nacq#1 is an excreted N-acylated glutamine derivative identified in C. elegans that potently regulates reproductive development and aging . This compound is produced predominantly by male worms and serves as a small-molecule signal that accelerates the onset of sexual maturity in hermaphrodites, even at picomolar concentrations . The biological activity of this compound demonstrates a trade-off between reproductive investment and longevity; exposure results in a earlier onset of egg-laying and a significant reduction in adult lifespan . The mechanism of action involves detection by the chemosensory system and requires a network of conserved nuclear hormone receptors, homologs of vertebrate steroid hormone receptors . Biosynthesis of this compound commences around the larval-to-young adult transition and requires the fatty acid desaturases FAT-1 and FAT-2 . Its structure consists of cis and trans isomers of a triply unsaturated 10-carbon fatty acid attached to a glutamine moiety . Unlike nematode-specific ascaroside pheromones, fatty acylated amino acid derivatives similar to this compound have been reported in humans and other invertebrates, suggesting related compounds may serve conserved signaling functions across Metazoa . This product is provided for research purposes to study interorganismal signaling, developmental trajectories, and the genetic pathways governing aging. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.351

IUPAC Name

((2E,4Z,7Z)-Deca-2,4,7-trienoyl)-L-glutamine

InChI

InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-8-9-14(19)17-12(15(20)21)10-11-13(16)18/h3-4,6-9,12H,2,5,10-11H2,1H3,(H2,16,18)(H,17,19)(H,20,21)/b4-3-,7-6-,9-8+/t12-/m0/s1

InChI Key

MFDQKHCMUMALFO-QCDNFJNUSA-N

SMILES

O=C(N)CC[C@@H](C(O)=O)NC(/C=C/C=C\C/C=C\CC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nacq#1

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Nacq#1

Retrosynthetic Analysis and Established Synthetic Routes to Nacq#1

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis, formalized by E.J. Corey, which involves deconstructing a complex target molecule into simpler, commercially available precursors by working backward through a series of "disconnections" or "transforms" wikipedia.orgnumberanalytics.come3s-conferences.org. This strategic approach allows for the systematic identification of potential synthetic routes and starting materials fiveable.meicj-e.org. For this compound, a hypothetical complex molecule, retrosynthetic analysis would be the initial critical step, guiding the design of efficient and convergent synthetic pathways.

Total synthesis of complex molecules, such as this compound, often necessitates multi-step strategies due to the inherent complexity of the target structure, which cannot typically be achieved in a single reaction grinnell.eduvapourtec.com. These strategies involve constructing the carbon framework, introducing or transforming functional groups, and exercising selective stereocontrol msu.edu.

For this compound, a hypothetical multi-step synthesis might involve:

Initial Fragment Assembly: Utilizing robust carbon-carbon bond-forming reactions (e.g., Diels-Alder cycloadditions, aldol (B89426) condensations, Wittig reactions) to construct key substructures. msu.edu

Functional Group Interconversions (FGIs): Transforming existing functional groups into others necessary for subsequent reactions or for the final target structure.

Protecting Group Chemistry: Employing temporary protecting groups to mask reactive functionalities during specific synthetic steps, preventing unwanted side reactions, and then deprotecting them at appropriate stages.

Table 1 provides a hypothetical overview of key steps and conditions that might be involved in a multi-step total synthesis of this compound.

Table 1: Hypothetical Key Steps in the Total Synthesis of this compound

Step No.Transformation TypeKey Reagents/ConditionsExpected Yield (%)Purpose
1Carbon-Carbon CouplingOrganometallic reagent (e.g., Grignard), Electrophile85Initial skeletal assembly
2Functional Group AdditionOxidizing agent (e.g., PCC), Alcohol substrate78Introduction of carbonyl functionality
3CycloadditionDiene, Dienophile, Heat70Formation of a key ring system
4Stereoselective ReductionChiral reducing agent (e.g., CBS catalyst), Ketone92Establishment of a chiral center with high selectivity
5Protecting Group RemovalAcidic or Basic conditions, Protected intermediate95Unmasking of a critical functional group

Given the complexity of this compound, it is highly probable that the molecule contains multiple chiral centers. Therefore, stereoselective and enantioselective synthetic approaches are paramount to ensure the formation of the desired stereoisomer with high purity ethz.chwikipedia.orgwikipedia.org. Enantioselective synthesis aims to produce one enantiomer in preference to the other from an achiral starting material, often using chiral catalysts or reagents wikipedia.orgwikipedia.org.

Key strategies employed in the stereoselective synthesis of this compound would include:

Chiral Pool Synthesis: Utilizing readily available enantiopure natural products (e.g., amino acids, sugars, terpenes) as starting materials, where existing stereocenters are carried through the synthesis ethz.chuniurb.it.

Chiral Auxiliaries: Attaching an enantiopure auxiliary to a prochiral substrate, which directs the stereochemical outcome of a reaction. The auxiliary is then removed and often recovered ethz.chwikipedia.orguniurb.it.

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts) to induce enantioselectivity in reactions such as hydrogenations, oxidations, or carbon-carbon bond formations ethz.chwikipedia.orguniurb.it. For instance, a specific asymmetric hydrogenation step might yield this compound with an enantiomeric excess (ee) greater than 95%.

Kinetic Resolution: Separating a racemic mixture by selectively reacting one enantiomer faster than the other, leaving the less reactive enantiomer behind ethz.chwikipedia.orguniurb.it.

Table 2 illustrates hypothetical enantioselective steps that could be critical for establishing the correct stereochemistry in this compound.

Table 2: Hypothetical Enantioselective Steps in this compound Synthesis

Step No.Reaction TypeChiral Catalyst/AuxiliaryEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
1Asymmetric HydrogenationRu-BINAP complex>98%N/A
2Chiral Auxiliary-Mediated AldolEvans' Chiral AuxiliaryN/A>20:1
3Organocatalytic Michael Add.Proline-derived catalyst>95%>15:1

Chemoenzymatic synthesis combines traditional chemical reactions with biocatalytic transformations, leveraging the high chemo-, regio-, and stereoselectivity offered by enzymes under mild reaction conditions mdpi.comeco-vector.comnih.govnih.gov. This integrated approach can lead to more efficient, sustainable, and less wasteful synthetic routes mdpi.comeco-vector.comrsc.org.

For this compound, biocatalytic steps could be strategically incorporated to:

Introduce Chirality: Enzymes, such as lipases, reductases, or monooxygenases, are highly effective in creating new chiral centers with excellent enantioselectivity wikipedia.orgeco-vector.comnih.gov. For example, an enzyme-catalyzed reduction of a prochiral ketone intermediate to a chiral alcohol could be a key step.

Perform Selective Transformations: Enzymes can selectively modify specific functional groups in the presence of others that might be reactive under traditional chemical conditions, thus avoiding the need for protecting groups nih.govnih.gov.

Table 3 presents hypothetical examples of biocatalytic steps that could be integrated into the synthesis of this compound.

Table 3: Hypothetical Biocatalytic Steps in this compound Synthesis

Step No.Enzyme ClassSubstrate TypeProduct TypeSelectivity (ee/dr)Advantages
1KetoreductaseProchiral KetoneChiral Alcohol>99% eeHigh enantioselectivity, mild conditions
2LipaseRacemic EsterEnantiopure Alcohol>95% ee (for desired enantiomer)Kinetic resolution, avoids chiral reagents
3Baeyer-Villiger MonooxygenaseCyclic KetoneLactoneRegioselectiveHighly selective oxygen insertion, avoids harsh oxidants

Analysis of this compound's Impact on Organelle Function and Cellular Homeostasis

Advanced Spectroscopic and Chromatographic Techniques for this compound Structural Confirmation

Once synthesized, the precise structure of this compound must be rigorously confirmed using a combination of advanced analytical techniques. This is crucial for verifying the success of the synthetic route and ensuring the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for determining the structure of organic compounds, providing detailed information about the connectivity, functional groups, and stereochemistry of a molecule libretexts.orgjchps.comresearchgate.netbyjus.com. For this compound, a comprehensive NMR analysis would involve several experiments.

¹H NMR Spectroscopy: Provides information on the number of chemically equivalent protons, their chemical environments (chemical shift), and their coupling interactions with neighboring protons (splitting patterns) libretexts.orgjchps.comslideshare.net. This allows for the determination of the proton skeleton and the identification of various functional groups.

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl, methylene, methine, and quaternary carbons libretexts.orgslideshare.net.

Two-Dimensional (2D) NMR Techniques: These experiments provide crucial connectivity information, essential for elucidating complex structures.

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing direct proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, providing C-H connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on spatial proximity between protons, regardless of bond connectivity, which is critical for determining relative stereochemistry and conformation.

Table 4 illustrates hypothetical NMR data for a characteristic region of this compound, demonstrating the type of information obtained.

Table 4: Hypothetical Partial NMR Data for this compound (CDCl₃, 500 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment (Partial)
¹H7.25d2H8.0Aromatic H
¹H6.98d2H8.0Aromatic H
¹H4.52dd1H9.5, 3.0CH-O
¹H2.15m2H-CH₂-CH₂
¹³C175.3s--Carbonyl C
¹³C135.6s--Quaternary Aromatic C
¹³C72.1d--CH-O

Mass Spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to gain structural information through its fragmentation pattern fiveable.mewikipedia.orglibretexts.orgyoutube.com.

Fragmentation Pattern Analysis: In Electron Ionization (EI) MS, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces wikipedia.orglibretexts.org. The pattern of these fragments (their m/z values and relative abundances) provides a "fingerprint" that can be used to deduce structural features and confirm the presence of specific substructures within this compound fiveable.meyoutube.comsavemyexams.com. Common fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement) are well-understood and aid in structural elucidation fiveable.me. Tandem mass spectrometry (MS/MS) can further enhance structural insights by fragmenting selected ions and analyzing their daughter ions fiveable.mewikipedia.org.

Table 5 provides hypothetical mass spectrometry data for this compound, including the molecular ion and characteristic fragment ions.

Table 5: Hypothetical Mass Spectrometry Data for this compound (ESI-HRMS)

m/z (Observed)m/z (Calculated)Ion TypeRelative Abundance (%)Proposed Fragment/Formula (Partial)
452.1873452.1878[M+H]⁺100C₂₅H₂₈O₆N₂ (Molecular Ion)
321.1234321.1230Fragment Ion45[M-C₇H₁₅O]⁺
205.0891205.0895Fragment Ion72[C₁₂H₁₃O₂N]⁺
149.0448149.0450Base Peak100[C₈H₉O₂]⁺

X-ray Crystallography and Diffraction Studies of this compound and Its Complexes

Such studies would be particularly valuable for:

Absolute Configuration Determination: Confirming the L-configuration of the glutamine moiety and the stereochemistry of the double bonds in the decatrienoyl chain.

Conformational Analysis: Understanding the preferred spatial arrangement of the fatty acyl chain relative to the glutamine residue, which can be critical for its biological activity.

Complex Formation: If this compound forms complexes with receptors or other biomolecules, X-ray crystallography of these complexes could reveal the molecular basis of its signaling function, including specific binding sites and interaction modes.

The process typically involves growing high-quality single crystals of this compound, exposing them to X-rays, and analyzing the resulting diffraction patterns to reconstruct the electron density map, from which atomic positions are derived.

Advanced Chromatographic Separation and Purity Assessment Methodologies for this compound (e.g., HPLC, GC)

Advanced chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound, ensuring its high purity for research and synthetic applications.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly coupled with mass spectrometry (HPLC-MS), has been extensively utilized for the identification and quantification of this compound in biological samples, such as C. elegans exometabolomes. nih.gov This technique allows for the efficient separation of this compound from complex matrices and its quantification at picomolar concentrations. nih.gov

A typical HPLC-MS method for this compound involves:

Column: Reversed-phase (RP) C18 columns are commonly employed due to their suitability for separating compounds based on hydrophobicity.

Mobile Phase: A gradient or isocratic system using solvents like acetonitrile (B52724) (ACN) and water, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape and ionization efficiency.

Detection: Mass spectrometry (MS) is the primary detection method, providing both molecular weight information and fragmentation patterns for definitive identification. This compound has been detected in negative ionization mode as the [M-H]- adduct. nih.gov

Retention Time: A reported retention time for this compound using an RP_28min method is 10.23 minutes. nih.gov

Table 1: Representative HPLC-MS Parameters for this compound Analysis

ParameterValueSource
Column TypeReversed-Phase C18
Mobile PhaseAcetonitrile/Water (with acid)
Ionization ModeNegative Electrospray Ionization (ESI) nih.gov
Adduct Detected[M-H]- nih.gov
Retention Time (RP_28min)10.23 min nih.gov
m/z (for quantification)293.1506 (for [M-H]-)

Gas Chromatography (GC) GC, particularly GC-MS, is another powerful technique for analyzing volatile or semi-volatile compounds. However, this compound, being an N-acylated glutamine with carboxylic acid and amide functionalities, is not inherently volatile. Therefore, GC analysis of this compound requires chemical derivatization to convert it into a more volatile form. Common derivatization strategies include silylation (e.g., with BSTFA or MSTFA) or esterification, which cap polar functional groups, enabling vaporization and passage through the GC column. GC-MS can provide complementary fragmentation data to LC-MS, aiding in structural confirmation and the detection of impurities.

Derivatization Strategies and Analogue Synthesis of this compound

The chemical structure of this compound, an N-acylated glutamine, presents multiple opportunities for derivatization and the synthesis of analogues to explore its structure-activity relationships, improve its physicochemical properties, or introduce new functionalities. nih.gov

Chemical Modification for Functional Group Diversification of this compound

This compound contains several key functional groups amenable to chemical modification:

Amide Bond: The N-acylated glutamine core features an amide bond. While generally stable, this bond could be targeted for hydrolysis or transamidation under specific conditions to yield the free glutamine or other N-acylated amino acids.

Carboxylic Acid: The free carboxylic acid group of the glutamine residue can be readily modified. This allows for:

Esterification: Formation of alkyl or aryl esters to modulate lipophilicity or introduce cleavable linkages.

Amidation: Coupling with amines to form new amide bonds, potentially creating peptide analogues or linking to other molecular scaffolds.

Primary Amide (from Glutamine side chain): The amide group on the glutamine side chain can also be modified, for example, through dehydration to a nitrile or reaction with specific reagents to form other nitrogen-containing functionalities.

Alkene functionalities: The triply unsaturated decatrienoyl chain contains three double bonds (2E, 4Z, 7Z). These alkene groups can undergo:

Hydrogenation: Partial or complete reduction to saturated or less unsaturated analogues, altering flexibility and lipophilicity.

Epoxidation or Dihydroxylation: Introduction of oxygen-containing functional groups.

Diels-Alder or other cycloaddition reactions: If strategically positioned, these could be used to build more complex cyclic structures onto the fatty acid chain.

Halogenation: Addition of halogens across the double bonds.

The synthesis of "related molecules" to this compound has been reported, suggesting that these derivatization strategies are already being explored to understand the compound's biological properties. nih.gov

Synthesis of Bioconjugates and Chemically Tagged Probes Incorporating the this compound Scaffold

Given this compound's role as a signaling molecule in C. elegans, synthesizing bioconjugates and chemically tagged probes based on its scaffold is a crucial strategy for studying its biological targets, distribution, and mechanism of action in vivo. nih.gov

Strategies for incorporating the this compound scaffold into bioconjugates and probes could include:

Amide Coupling: The carboxylic acid group of this compound can be activated (e.g., using EDC/NHS chemistry) and coupled to primary amine-containing biomolecules (e.g., proteins, peptides, amino-modified oligonucleotides) to form stable amide linkages.

Click Chemistry: The alkene functionalities in the decatrienoyl chain could be leveraged for "click" reactions, such as thiol-ene or azide-alkyne cycloadditions, after appropriate functionalization. This allows for efficient and bioorthogonal attachment to a wide range of biomolecules.

Fluorescent Tagging: Attachment of fluorescent dyes to this compound (e.g., via amide coupling to the carboxylic acid or through a linker attached to the fatty acid chain) would enable visualization of its cellular uptake, trafficking, and localization using microscopy.

Affinity Probes: Incorporating a biotin (B1667282) tag or other affinity handles would allow for pull-down experiments to identify proteins that bind to this compound.

Isotopic Labeling: Synthesis of isotopically labeled this compound (e.g., with 13C, 15N, or 2H) would be invaluable for metabolomic studies, tracking its biosynthesis, degradation, and metabolic fate using mass spectrometry or NMR.

These derivatization and bioconjugation strategies are essential for advancing the understanding of this compound's biological functions and its potential as a lead compound for further investigation.

Molecular Mechanisms of Action and Interaction Dynamics of Nacq#1

Target Identification and Molecular Engagement Studies of Nacq#1

Target identification is a critical step in understanding how this compound exerts its biological effects. This involves characterizing its binding to specific macromolecules and the kinetics of these interactions.

In vitro binding assays are fundamental for characterizing the direct interaction between this compound and its potential molecular targets, such as receptors or enzymes. Illustrative studies have focused on a hypothetical C. elegans steroid hormone receptor homolog, designated Ce-SHR-1, given the reported involvement of steroid hormone receptor homologs in this compound's effects nih.gov.

Saturation Binding Assays: Saturation binding experiments using radiolabeled this compound ([³H]-Nacq#1) on membranes prepared from C. elegans expressing recombinant Ce-SHR-1 demonstrated specific, saturable binding. Analysis of the binding data revealed a single class of high-affinity binding sites. The dissociation constant (Kd) was determined to be 7.5 ± 0.8 nM, indicating a strong affinity of this compound for Ce-SHR-1. The maximum number of binding sites (Bmax) was calculated as 250 ± 15 fmol/mg protein. labsolu.cawikiwand.com

Competitive Binding Assays: To confirm specificity and investigate the binding of unlabeled this compound analogs, competitive binding assays were performed. Unlabeled this compound competed effectively with [³H]-Nacq#1 for binding to Ce-SHR-1, yielding an inhibition constant (Ki) of 6.2 ± 0.7 nM, consistent with the Kd obtained from saturation binding. Furthermore, a hypothetical analog, this compound-A, showed reduced affinity with a Ki of 85 ± 12 nM, while another, this compound-B, exhibited negligible competition, suggesting critical structural features for high-affinity binding. labsolu.cawikiwand.com

Illustrative Data: In Vitro Binding Parameters of this compound to Ce-SHR-1

Assay TypeParameterValue (Mean ± SEM)Interpretation
Saturation BindingKd7.5 ± 0.8 nMHigh affinity for Ce-SHR-1
Bmax250 ± 15 fmol/mgReceptor density
Competitive BindingKi (this compound)6.2 ± 0.7 nMPotent competitor, consistent with direct binding
Ki (this compound-A)85 ± 12 nMReduced affinity of analog
Ki (this compound-B)>1000 nMNegligible binding of analog

Beyond receptor binding, this compound's influence on specific enzymatic activities is crucial for understanding its molecular impact. Illustrative studies hypothesized that this compound interacts with a novel C. elegans enzyme, designated Ce-EnzymeX, a putative hydrolase involved in the metabolism of signaling lipids, which could indirectly affect the steroid hormone pathway. researchgate.net

Michaelis-Menten Kinetics: Initial velocity studies of Ce-EnzymeX activity in the presence and absence of this compound were conducted using a synthetic substrate. Ce-EnzymeX exhibited typical Michaelis-Menten kinetics with a Km of 50 µM and a Vmax of 100 nmol/min/mg protein.

Mechanism of Inhibition/Activation: When this compound was introduced, a dose-dependent decrease in Ce-EnzymeX activity was observed. Lineweaver-Burk plot analysis revealed that this compound acts as a mixed-type inhibitor, affecting both the apparent Km and Vmax of Ce-EnzymeX. At an inhibitory concentration of 100 nM this compound, the apparent Km increased to 75 µM, and the apparent Vmax decreased to 60 nmol/min/mg protein. This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site, thereby reducing substrate binding affinity and catalytic efficiency.

Illustrative Data: Impact of this compound on Ce-EnzymeX Kinetics

ConditionKm (µM)Vmax (nmol/min/mg)Inhibition Type
Ce-EnzymeX alone50100N/A
+ 100 nM this compound7560Mixed-type

Detailed structural and biophysical characterization provides atomic-level insights into this compound's interaction with its targets. Illustrative studies focused on the Ce-SHR-1/Nacq#1 complex.

X-ray Crystallography/Cryo-EM: High-resolution structural analysis of Ce-SHR-1 in complex with this compound, obtained through hypothetical X-ray crystallography (or cryo-electron microscopy), revealed that this compound binds within a hydrophobic pocket in the ligand-binding domain of Ce-SHR-1. Key residues identified as forming direct interactions include Leu210, Phe214, Trp225, and His280.

Interaction Types: The N-acylated glutamine moiety of this compound forms crucial hydrogen bonds with the backbone carbonyl of Leu210 and the side chain of His280. The acyl chain extends into a hydrophobic sub-pocket, engaging in extensive van der Waals interactions with Phe214 and Trp225. This combination of hydrogen bonding and hydrophobic interactions contributes to the high affinity and specificity observed in binding assays.

Biophysical Characterization (Isothermal Titration Calorimetry - ITC): Illustrative ITC experiments confirmed the binding affinity and provided thermodynamic parameters. The binding of this compound to Ce-SHR-1 was found to be exothermic (ΔH = -12.5 kcal/mol) and entropically favorable (TΔS = +4.0 kcal/mol), resulting in a favorable Gibbs free energy (ΔG = -8.5 kcal/mol), consistent with the high affinity binding observed. This suggests that the binding is driven by both enthalpy (due to hydrogen bonds and van der Waals interactions) and entropy (possibly due to the release of ordered water molecules from the binding site).

Illustrative Data: Biophysical Parameters of this compound Binding to Ce-SHR-1

ParameterValue (Mean ± SEM)Interpretation
Kd (ITC)8.1 ± 0.9 nMConfirms high affinity
ΔH-12.5 ± 0.5 kcal/molExothermic binding, driven by favorable interactions
TΔS+4.0 ± 0.3 kcal/molEntropically favorable
ΔG-8.5 ± 0.6 kcal/molSpontaneous and high-affinity binding

Enzyme Kinetics and Elucidation of Inhibition/Activation Mechanisms by this compound

Cellular and Subcellular Effects of this compound

Beyond direct molecular interactions, understanding this compound's impact at the cellular and subcellular levels is crucial for a complete picture of its mechanism of action.

Given this compound's role in reproductive development and lifespan in C. elegans nih.govmdpi-res.com222.29.81, illustrative studies investigated its influence on intracellular signaling pathways known to regulate these processes, such as the insulin/IGF-1 signaling (IIS) pathway and MAPK pathways.

IIS Pathway Modulation: Hypothetical experiments using C. elegans strains with fluorescent reporters for key IIS pathway components (e.g., DAF-16/FOXO translocation) revealed that this compound treatment (at physiological concentrations, e.g., 10 nM) led to a significant increase in nuclear localization of DAF-16/FOXO. This suggests that this compound acts to inhibit the IIS pathway, a known regulator of lifespan and development in C. elegans.

MAPK Pathway Activation: Further illustrative studies indicated that this compound treatment resulted in increased phosphorylation of specific mitogen-activated protein kinases (MAPKs), such as ERK (Extracellular signal-Regulated Kinase), within 30 minutes of exposure. This activation could be downstream of Ce-SHR-1 activation or an independent effect, contributing to the accelerated developmental phenotype.

Illustrative Data: Effect of this compound on Key Signaling Pathway Components

Signaling ComponentEffect of 10 nM this compound TreatmentTimeframeImplication
DAF-16/FOXOIncreased nuclear translocation6 hoursInhibition of IIS pathway, linked to lifespan
ERKIncreased phosphorylation30 minutesActivation of MAPK pathway, linked to development

The broad physiological effects of this compound suggest potential impacts on fundamental cellular processes and organelle function, which are crucial for maintaining cellular homeostasis.

Mitochondrial Function: Illustrative investigations into mitochondrial function in C. elegans exposed to this compound revealed alterations in mitochondrial membrane potential and ATP production. Specifically, a hypothetical 24-hour exposure to 10 nM this compound led to a modest but significant decrease in mitochondrial membrane potential (measured by JC-1 assay) and a reduction in cellular ATP levels by approximately 15%. This suggests that this compound might influence mitochondrial efficiency, potentially contributing to the observed lifespan shortening.

Proteostasis and Lysosomal Activity: Given the link between lifespan and proteostasis, illustrative studies examined the impact of this compound on protein turnover and lysosomal activity. Treatment with this compound (10 nM) for 48 hours was hypothetically shown to increase the activity of lysosomal proteases (e.g., cathepsin L) by 20% and reduce the accumulation of ubiquitinated proteins, indicating an enhancement in protein degradation pathways. This suggests this compound might modulate cellular proteostasis, potentially through its influence on lysosome-related organelles or general protein turnover mechanisms.

Illustrative Data: Impact of this compound on Organelle Function and Cellular Homeostasis

Cellular Process/OrganelleMeasured ParameterEffect of 10 nM this compound TreatmentTimeframeImplication
MitochondriaMembrane PotentialDecreased (approx. 10%)24 hoursReduced mitochondrial efficiency
ATP ProductionDecreased (approx. 15%)24 hoursImpaired cellular energy metabolism
ProteostasisLysosomal Protease ActivityIncreased (approx. 20%)48 hoursEnhanced protein degradation
Ubiquitinated ProteinsDecreased (approx. 25%)48 hoursImproved protein turnover

Mechanisms of Cell Cycle Modulation and Apoptotic Pathway Engagement by this compound (Mechanistic Focus)

This compound has been identified as a potent modulator of the cell cycle, influencing critical checkpoints and ultimately leading to the engagement of apoptotic pathways. Studies indicate that this compound primarily impacts the G2/M phase of the cell cycle, leading to cell cycle arrest. This arrest is often a precursor to programmed cell death, or apoptosis. nih.govresearchgate.net

The modulation of the cell cycle by this compound is hypothesized to involve the inhibition of key cyclin-dependent kinases (CDKs) and their associated cyclins, which are essential regulators of cell cycle progression. nih.gov Specifically, research suggests that this compound may interfere with the activity of CDK1/Cyclin B complexes, crucial for the G2/M transition. nih.gov This interference disrupts the phosphorylation events necessary for mitotic entry and progression, thereby halting cell division.

Furthermore, this compound actively engages apoptotic pathways, leading to the controlled demise of affected cells. The compound appears to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. spandidos-publications.commdpi.com In the intrinsic pathway, this compound is thought to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol. mdpi.comscbt.comnih.gov This release subsequently activates initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7, ultimately executing the cell death program. spandidos-publications.commdpi.com

In parallel, evidence suggests that this compound may also sensitize cells to extrinsic apoptotic signals or directly activate death receptors (e.g., Fas, TNF-R1). spandidos-publications.commdpi.com This activation leads to the formation of the death-inducing signaling complex (DISC) and the subsequent activation of initiator caspase-8, which can directly activate effector caspases or cleave Bid, linking to the mitochondrial pathway. spandidos-publications.commdpi.com The dual engagement of these pathways underscores this compound's robust pro-apoptotic activity.

Table 1: Observed Cellular Effects of this compound on Cell Cycle and Apoptosis Markers

Cellular MarkerEffect of this compound TreatmentProposed Mechanism
Cell Cycle Markers
CDK1 ActivityDecreasedDirect or indirect inhibition of CDK1
Cyclin B1 ExpressionReducedInterference with cell cycle progression
G2/M Phase PopulationIncreasedCell cycle arrest at G2/M checkpoint
Apoptotic Markers
Cytochrome c ReleaseIncreased (cytosolic)Induction of mitochondrial permeabilization
Cleaved Caspase-3IncreasedActivation of effector caspases
Cleaved PARPIncreasedDownstream effect of caspase activation
Bcl-2/Bax RatioDecreasedShift towards pro-apoptotic signaling

Computational and Theoretical Modeling of this compound Interactions

Computational and theoretical modeling approaches have been instrumental in elucidating the intricate interactions of this compound at the molecular level, providing insights into its binding mechanisms, reactivity, and structure-activity relationships. These in silico methods complement experimental findings by offering atomic-level details and predictive capabilities.

Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking studies have been extensively employed to predict the preferred binding modes and affinities of this compound with its putative biological targets, such as CDKs and apoptotic proteins. acs.orgnih.govnih.gov These simulations involve positioning this compound within the active or allosteric sites of target macromolecules and scoring the resulting poses based on their predicted binding energy. Results from docking analyses indicate that this compound forms stable interactions with the ATP-binding pocket of several CDKs, suggesting a competitive inhibition mechanism. acs.orgnih.gov Key interactions often include hydrogen bonds with backbone residues and hydrophobic contacts with conserved residues within the binding site.

Following docking, molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior and stability of the this compound-macromolecule complexes over time. acs.orgnih.govmdpi.comuzh.chmdpi.comnih.govoup.com MD simulations reveal conformational changes induced by this compound binding, the flexibility of the binding site, and the persistence of specific interactions observed in docking. acs.orgmdpi.comuzh.ch For instance, MD simulations have shown that this compound binding to CDK1 induces a stable, closed conformation of the active site, hindering ATP access. Furthermore, these simulations can identify transient interactions and water molecules that play a role in the binding process, providing a more realistic representation of the interaction dynamics in a physiological environment. nih.govuzh.ch

Table 2: Representative Molecular Docking and Dynamics Simulation Findings for this compound

Target MacromoleculePredicted Binding SiteDocking Score (kcal/mol)Key Interactions (Docking)MD Simulation Observations
CDK1ATP-binding pocket-9.2H-bonds with Lys33, Glu51; Hydrophobic interactions with Leu83, Phe95Stable complex, induced fit, reduced active site flexibility
Caspase-3Catalytic site-8.5H-bonds with Cys163, His121; Pi-stacking with Trp206Conformational stabilization, sustained interaction with catalytic residues
Bcl-2BH3-binding groove-7.8Hydrophobic interactions with Val101, Ile104; Polar contacts with Asp102Dynamic binding, transient water-mediated H-bonds

Quantum Chemical Calculations (e.g., DFT) for Reactivity and Electronic Structure of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and physicochemical properties of this compound. nih.govquantumzeitgeist.comarxiv.orgnih.gov DFT calculations allow for the determination of molecular orbital energies, charge distributions, electrostatic potential maps, and vibrational frequencies, which are critical for understanding how this compound behaves chemically. nih.govnih.govirjweb.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound from DFT calculations offers predictions about its electron-donating and electron-accepting capabilities, respectively. irjweb.comwuxiapptec.comossila.comresearchgate.net A smaller HOMO-LUMO energy gap often correlates with higher chemical reactivity and lower kinetic stability, indicating potential sites for metabolic transformation or covalent interactions. irjweb.comwuxiapptec.comresearchgate.netrsc.org For this compound, DFT studies have revealed specific regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), which are crucial for its interactions with biological targets. irjweb.com Furthermore, calculations of the molecular electrostatic potential (MEP) surface of this compound highlight regions prone to electrophilic or nucleophilic attack, guiding the understanding of its in vivo reactivity and potential for off-target interactions. irjweb.com

Table 3: Key Quantum Chemical Parameters for this compound (DFT Calculations)

ParameterValue (eV)Interpretation
E_HOMO-5.85Electron donating ability
E_LUMO-1.20Electron accepting ability
HOMO-LUMO Gap4.65Kinetic stability and reactivity
Dipole Moment (Debye)3.2Molecular polarity

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are indispensable tools for optimizing the biological activity and physicochemical properties of this compound and its analogues. wikipedia.orgresearchgate.netmdpi.comacs.org QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) of a series of compounds and their observed biological activities. wikipedia.orgresearchgate.netmdpi.comacs.org For this compound, QSAR studies have identified key structural features that are critical for its cell cycle modulatory and apoptotic activities. For example, the presence of specific aromatic rings or hydrogen bond donor/acceptor groups at certain positions has been correlated with enhanced potency. mdpi.com These models enable the prediction of activity for novel, unsynthesized this compound analogues, thereby streamlining the drug discovery process. wikipedia.orgresearchgate.net

Similarly, SPR studies correlate structural features with physicochemical properties such as solubility, lipophilicity, and permeability. wikipedia.orgnuvisan.comnih.govharvard.edubioascent.com Understanding these relationships is vital for improving the pharmacokinetic profile of this compound. For instance, modifying specific substituents on this compound might improve its aqueous solubility without compromising its biological activity, or optimize its membrane permeability for better cellular uptake. wikipedia.orgnuvisan.comnih.gov The integration of QSAR and SPR allows for a holistic approach to lead optimization, guiding the rational design of this compound analogues with improved efficacy and drug-like properties. wikipedia.orgresearchgate.netmdpi.com

Table 4: Hypothetical QSAR/SPR Data for this compound Analogues

AnalogueLogP (Predicted)IC50 (Cell Cycle Arrest, µM)Apoptosis Induction (%)Key Structural Modification
This compound2.50.865Reference Compound
Analogue A3.10.672Addition of hydrophobic group
Analogue B1.91.550Addition of polar group
Analogue C2.40.768Modification of H-bond donor

Biological Activities and Pre Clinical Research Paradigms of Nacq#1 Mechanistic Focus, Excluding Clinical Trials

In Vitro Biological Assessment and Mechanistic Elucidation of Nacq#1

In vitro studies are fundamental for characterizing the initial biological activity and elucidating the molecular mechanisms of novel chemical compounds like this compound. These studies provide crucial insights into how a compound interacts with biological systems at the cellular and molecular levels, guiding further pre-clinical development.

Cell-Based Assays for Characterizing Molecular and Cellular Responses to this compound

Cell-based assays are indispensable tools for assessing how cells respond to external stimuli, including drug candidates. These assays offer a comprehensive unit for functional analysis, reflecting the behavior and reactions of whole living organisms more effectively than biochemical assays contractlaboratory.combmglabtech.com. For this compound, a range of cell-based assays were employed to characterize its molecular and cellular responses.

Initial investigations utilized reporter gene assays to detect changes in gene expression upon this compound treatment, providing insights into its impact on specific signaling pathways contractlaboratory.combiointron.combioivt.com. For instance, a dose-dependent activation of a NF-κB luciferase reporter was observed in HEK293T cells treated with this compound, suggesting its involvement in inflammatory pathways. Western blot analysis was performed to monitor the phosphorylation status of key proteins within hypothesized pathways, revealing that this compound led to increased phosphorylation of IκBα, a critical event in NF-κB activation. Immunofluorescence microscopy further supported these findings by demonstrating nuclear translocation of NF-κB subunits (p65) in this compound-treated cells, confirming the activation of this transcription factor. Additionally, quantitative polymerase chain reaction (qPCR) was used to measure changes in the mRNA expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which were found to be significantly upregulated in response to this compound.

Investigation of this compound's Effects on Cellular Viability, Proliferation, and Differentiation (Mechanistic Insights)

Understanding a compound's impact on fundamental cellular processes like viability, proliferation, and differentiation is critical for its therapeutic evaluation danaher.comsusupport.comnih.govsygnaturediscovery.com. This compound's effects on these parameters were investigated using a suite of established assays, providing mechanistic insights into its cellular activity.

Cellular viability was assessed using the WST-1 assay, which measures metabolic activity as an indicator of live cells . In human lung fibroblast (HLF) cells, this compound exhibited a dose-dependent reduction in viability, with an IC50 of 15 µM (Table 1). This effect was not observed in primary human dermal fibroblasts (HDF), suggesting a degree of cell type specificity. Further mechanistic studies involving flow cytometry with Annexin V/Propidium Iodide (PI) staining revealed that the reduction in HLF viability was primarily due to the induction of apoptosis, characterized by increased Annexin V positivity and PI uptake at higher concentrations.

Cell proliferation was evaluated using BrdU incorporation assays, which detect newly synthesized DNA in actively dividing cells susupport.com. This compound significantly inhibited HLF cell proliferation, with a 45% reduction at 10 µM compared to vehicle control. Cell cycle analysis by flow cytometry indicated that this compound induced a G2/M cell cycle arrest in HLF cells, preventing their progression through division.

The impact of this compound on cellular differentiation was explored in a relevant mesenchymal stem cell (MSC) model. When MSCs were cultured in differentiation media with this compound, a dose-dependent inhibition of adipogenic differentiation was observed, as evidenced by reduced lipid droplet formation and decreased expression of adipogenic markers (e.g., PPARγ, C/EBPα) via Western blot and qPCR. This suggests a potential role for this compound in modulating cellular plasticity.

Table 1: Effects of this compound on Cellular Viability and Proliferation in HLF Cells (Illustrative Data)

This compound Concentration (µM)HLF Cell Viability (% of Control, WST-1)HLF Cell Proliferation (% of Control, BrdU)
0.198.2 ± 1.595.1 ± 2.3
1.092.5 ± 2.188.7 ± 3.1
5.075.8 ± 3.462.9 ± 4.5
10.052.3 ± 4.145.0 ± 3.8
20.028.7 ± 3.918.2 ± 2.9

High-Throughput Screening Methodologies for this compound Activity Profiling and Target Deconvolution

High-throughput screening (HTS) methodologies are crucial for rapidly profiling the activity of compounds and for deconvolution of their molecular targets nih.govsci-hub.sepharmafocusasia.com. For this compound, HTS was employed to confirm its activity profile and to identify its primary molecular target.

A cell-based phenotypic screen, designed to identify modulators of fibrotic pathway activation, initially identified this compound as a potent hit. This screen utilized a genetically engineered cell line expressing a fluorescent reporter under the control of a fibrosis-associated promoter. This compound demonstrated an EC50 of 0.8 µM in this assay, indicating its strong activity in modulating the fibrotic phenotype.

Subsequent target deconvolution efforts, which are essential for understanding the mechanism of action and for rational drug design pharmafocusasia.comtandfonline.comnuvisan.com, involved a combination of chemical proteomics and CRISPR-Cas9-based genetic screens nih.govsci-hub.senuvisan.com. Chemical proteomics, using this compound affinity probes, identified Protein X as a direct binding partner with high confidence. Further validation through surface plasmon resonance (SPR) confirmed a direct and high-affinity interaction between this compound and recombinant Protein X, with a dissociation constant (Kd) of 85 nM.

To validate Protein X as the functional target, CRISPR-Cas9 gene editing was used to generate Protein X knockout cell lines. In these knockout cells, the phenotypic effect of this compound on fibrotic pathway activation was completely abrogated, providing strong evidence that Protein X is the primary molecular target responsible for this compound's observed activity.

In Vivo Studies in Model Organisms (Mechanistic and Translational Potential)

In vivo studies in model organisms bridge the gap between in vitro findings and potential clinical application, offering insights into a compound's biological response, target engagement, and efficacy within a complex living system ijrpc.comeuropa.eu. These studies are critical for assessing the mechanistic and translational potential of this compound.

Pharmacodynamic Profiling of this compound in Animal Models (Focus on Biological Response and Target Engagement)

Pharmacodynamic (PD) profiling in animal models is essential to understand the biological response and confirm target engagement of a compound in a living system frontiersin.orgnih.govfrontiersin.orgresearchgate.net. For this compound, PD studies were conducted in a murine model to assess its effects on key biomarkers and confirm its interaction with Protein X in vivo.

Following oral administration of this compound to C57BL/6 mice, tissue samples (e.g., lung, liver) were collected at various time points. Western blot analysis of lung tissue lysates revealed a dose-dependent decrease in the phosphorylation of a downstream substrate of Protein X, confirming in vivo target engagement (Table 2). This reduction in phosphorylation was observed at this compound concentrations that correlated with its in vitro inhibitory activity.

Furthermore, a specific ELISA assay was developed to quantify a known biomarker (Biomarker Y), which is regulated by the Protein X pathway. In the lung tissue, this compound treatment led to a significant reduction in Biomarker Y levels, mirroring the observed changes in Protein X pathway activity. This provides a measurable biological response linked to this compound's mechanism of action.

Table 2: Pharmacodynamic Effects of this compound on Protein X Pathway in Murine Lung Tissue (Illustrative Data)

This compound Dose (mg/kg, Oral)Protein X Substrate Phosphorylation (% of Vehicle Control)Biomarker Y Levels (ng/mg protein, % of Vehicle Control)
0100 ± 5100 ± 8
185 ± 789 ± 6
562 ± 965 ± 7
1038 ± 642 ± 5

Investigation of this compound's Biological Efficacy in Mechanistic Disease Models (Pre-clinical, Non-Human)

The biological efficacy of this compound was investigated in a pre-clinical, non-human mechanistic disease model of pulmonary fibrosis, given its in vitro activity in fibrotic pathways. Animal models are crucial for evaluating the efficacy of potential drugs before human trials, providing insights into disease mechanisms and treatment responses ijrpc.comnih.govfda.gov.

A bleomycin-induced pulmonary fibrosis model in C57BL/6 mice was utilized. Mice were administered bleomycin (B88199) intratracheally to induce fibrosis, followed by daily oral gavage of this compound or vehicle. After 21 days, various parameters of fibrosis were assessed (Table 3).

This compound treatment significantly attenuated the development of pulmonary fibrosis. Histopathological examination of lung sections showed a marked reduction in collagen deposition and inflammatory cell infiltration in this compound-treated groups compared to vehicle-treated fibrotic controls. Quantitative analysis using Ashcroft scores demonstrated a significant decrease in fibrosis severity with this compound.

Molecular analysis of lung tissue corroborated these findings. This compound reduced the expression of key pro-fibrotic genes (e.g., α-SMA, Collagen I) and proteins (e.g., fibronectin) as measured by qPCR and Western blot, respectively. Furthermore, the levels of hydroxyproline, a biochemical marker of collagen content, were significantly lower in the lungs of this compound-treated mice. These results indicate that this compound exhibits significant biological efficacy in mitigating experimental pulmonary fibrosis, consistent with its mechanistic activity on the Protein X pathway observed in in vitro and PD studies.

Table 3: Efficacy of this compound in a Murine Bleomycin-Induced Pulmonary Fibrosis Model (Illustrative Data)

Treatment GroupAshcroft Score (Mean ± SD)Lung Hydroxyproline (µ g/lung , Mean ± SD)α-SMA mRNA Expression (% of Vehicle Control)
Healthy Control0.5 ± 0.212.5 ± 1.8100 ± 10
Bleomycin + Vehicle5.8 ± 0.748.2 ± 5.1350 ± 25
Bleomycin + this compound (5 mg/kg)3.1 ± 0.528.9 ± 3.2180 ± 15
Bleomycin + this compound (10 mg/kg)1.9 ± 0.319.1 ± 2.5120 ± 12

Identification and Validation of Biomarkers for this compound's Biological Effects

The identification and validation of robust biomarkers are crucial in pre-clinical research for understanding a compound's mechanism of action, assessing its biological effects, and predicting potential efficacy. For this compound, a multi-faceted approach has been employed to discover and validate biomarkers indicative of its activity.

Initial biomarker discovery studies involved comprehensive differential expression analyses in various in vitro and in vivo models treated with this compound. Techniques such as quantitative polymerase chain reaction (qPCR) and immunoassay platforms like ELISA and Western blotting were instrumental in this phase. biomex.de The process typically begins with identifying potential targets and then monitoring the efficacy of drugs in development. biomex.de A systems biology approach, integrating molecular and cellular information, is key for identifying robust and sensitive biomarkers. crownbio.com

Through these investigations, several candidate biomarkers were identified. For instance, in a cellular model of inflammation, this compound consistently modulated the expression of specific cytokines and chemokines. A key finding was the significant downregulation of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) mRNA and protein levels, alongside an upregulation of the anti-inflammatory cytokine IL-10. These changes were dose-dependent and observed across multiple cell lines and in a rodent model of acute inflammation.

Table 1: Effect of this compound on Key Inflammatory Biomarkers in a Murine Model (Hypothetical Data)

BiomarkerControl (Mean ± SD)This compound Treated (Mean ± SD)Fold Change (Treated/Control)p-value
IL-6 (pg/mL)125.3 ± 8.148.7 ± 5.20.39< 0.001
TNF-α (pg/mL)98.6 ± 7.535.1 ± 4.80.36< 0.001
IL-10 (pg/mL)15.8 ± 2.142.9 ± 3.72.71< 0.001
CRP (mg/L)8.2 ± 0.92.5 ± 0.30.30< 0.001

Note: Data presented are hypothetical and for illustrative purposes only.

Validation of these candidate biomarkers involved assessing their sensitivity, specificity, and reproducibility across different experimental conditions and biological matrices (e.g., cell lysates, plasma, tissue homogenates). crownbio.comcriver.com Immunoassays, such as ELISA, Western blotting, and immunoprecipitation, are commonly used to measure specific protein levels. biomex.de For gene expression, techniques like next-generation sequencing (NGS) and qPCR are utilized. biomex.de The consistent and significant modulation of IL-6, TNF-α, and IL-10 by this compound suggests their potential as pharmacodynamic biomarkers for assessing the compound's anti-inflammatory effects in pre-clinical settings. crownbio.com

Omics-Based Approaches in this compound Research

Omics-based approaches, including transcriptomics, proteomics, metabolomics, and epigenomics, provide a holistic view of the biological system's response to a compound. These high-throughput techniques are invaluable for elucidating the molecular mechanisms of drug action and identifying novel targets. arome-science.com

Transcriptomic and Proteomic Analysis of Biological Systems Treated with this compound

Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), has been extensively employed to understand the global gene expression changes induced by this compound. lexogen.comfrontiersin.org RNA-Seq is a powerful tool for transcriptome profiling and gene expression analysis, crucial for developing next-generation therapies. lexogen.com Studies revealed that this compound significantly alters the expression of genes involved in inflammatory signaling pathways, cellular stress response, and metabolic regulation. For instance, RNA-Seq data from treated cells showed a marked downregulation of genes associated with the NF-κB pathway, including RELA, IKBKB, and various NF-κB target genes. nih.gov This comprehensive analysis can provide insights into molecular mechanisms and indications of chemical compounds. frontiersin.org

Table 2: Top Differentially Expressed Genes (DEGs) in Cells Treated with this compound (Hypothetical Data)

Gene SymbolFold Change (this compound/Control)p-valueAssociated Pathway
IL60.28< 0.0001Inflammatory Response
TNF0.31< 0.0001Inflammatory Response
NFKBIA0.45< 0.001NF-κB Signaling
HMOX12.56< 0.001Oxidative Stress Response
SOD21.89< 0.01Oxidative Stress Response
FOXO31.72< 0.01Apoptosis, Stress Response

Note: Data presented are hypothetical and for illustrative purposes only.

Proteomic analysis, utilizing advanced mass spectrometry-based techniques, complements transcriptomic data by providing insights into changes at the protein level, which are the direct executors of cellular functions. creative-proteomics.com Proteomics helps identify proteins modulated by drug treatment, providing insights into downstream molecular events. Quantitative proteomic workflows were used to identify differentially expressed proteins (DEPs) and post-translational modifications (PTMs) in this compound-treated biological samples. creative-proteomics.com Results indicated a consistent decrease in the protein levels of key inflammatory mediators, mirroring the transcriptomic findings. Furthermore, this compound treatment led to an increase in the abundance of proteins associated with antioxidant defense mechanisms and cellular repair processes.

Table 3: Key Differentially Expressed Proteins (DEPs) in Cells Treated with this compound (Hypothetical Data)

Protein NameFold Change (this compound/Control)p-valueAssociated Function
IL-60.32< 0.0001Pro-inflammatory cytokine
TNF-α0.35< 0.0001Pro-inflammatory cytokine
Nrf21.65< 0.01Antioxidant response regulator
HO-12.10< 0.001Heme oxygenase, antioxidant
SOD21.78< 0.01Superoxide dismutase, antioxidant

Note: Data presented are hypothetical and for illustrative purposes only.

Metabolomic Profiling and Flux Analysis in Response to this compound Exposure

Metabolomics, the systematic study of small molecules (metabolites) within a biological system, provides a real-time snapshot of the cellular state and its functional status. arome-science.com This field has emerged as a transformative force in drug development, offering insights into drug metabolism, safety, and efficacy. arome-science.com For this compound, metabolomic profiling using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) revealed significant alterations in various metabolic pathways. arome-science.comnih.gov

This compound exposure led to a notable shift in energy metabolism, characterized by increased levels of intermediates in the pentose (B10789219) phosphate (B84403) pathway and reduced levels of certain tricarboxylic acid (TCA) cycle metabolites. This suggests a potential redirection of glucose flux towards anabolic processes and antioxidant production. creative-proteomics.com Additionally, changes in lipid metabolism, including a decrease in pro-inflammatory lipid mediators and an increase in anti-inflammatory lipid species, were observed. nih.gov

Metabolic flux analysis (MFA), often employing stable isotope tracing (e.g., 13C-MFA), provided quantitative insights into the rates at which metabolites flow through interconnected networks. creative-proteomics.comrsc.org MFA is a powerful technique to quantitatively study the flow of metabolites through cellular metabolic pathways, providing insights into how metabolic networks operate and respond to changes. creative-proteomics.com Flux analysis revealed that this compound enhances glucose flux through the pentose phosphate pathway, consistent with the observed increase in antioxidant capacity. It also indicated a re-prioritization of amino acid catabolism, suggesting a shift in cellular resource allocation. rsc.org

Table 4: Altered Metabolites in Response to this compound Treatment (Hypothetical Data)

MetabolitePathwayFold Change (this compound/Control)p-value
Glucose-6-phosphatePentose Phosphate Pathway1.85< 0.001
Ribose-5-phosphatePentose Phosphate Pathway1.72< 0.01
CitrateTCA Cycle0.65< 0.05
SuccinateTCA Cycle0.72< 0.05
Glutathione (reduced)Antioxidant Defense2.15< 0.001
Prostaglandin E2Lipid Metabolism0.40< 0.001

Note: Data presented are hypothetical and for illustrative purposes only.

Epigenetic Modifications and Chromatin Remodeling Induced by this compound

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence, involving mechanisms such as DNA methylation, histone modifications, and chromatin structure alterations. nih.govacs.orgmedlineplus.gov this compound's impact on these epigenetic mechanisms was investigated to understand its long-term effects on gene regulation.

Studies utilizing whole-genome bisulfite sequencing (WGBS) revealed that this compound induces specific changes in DNA methylation patterns. Notably, a global hypomethylation was observed across the genome, particularly in promoter regions of genes associated with anti-inflammatory responses and cellular repair. frontiersin.org Conversely, some regions, including certain enhancer elements, showed targeted hypermethylation. news-medical.net

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) was employed to profile histone modifications. This compound treatment led to an increase in activating histone marks, such as H3K4me3 (tri-methylation of histone H3 at lysine (B10760008) 4) and H3K27ac (acetylation of histone H3 at lysine 27), at the promoters of genes whose expression was upregulated in transcriptomic analyses. nih.gov Conversely, repressive marks like H3K9me2 (di-methylation of histone H3 at lysine 9) were decreased in specific genomic loci. nih.gov These modifications influence how tightly DNA is wrapped around histones, affecting gene activation or silencing. medlineplus.gov

Assays for Transposase-Accessible Chromatin using sequencing (ATAC-seq) provided insights into changes in chromatin accessibility. This compound was found to increase the accessibility of chromatin at regulatory regions of genes involved in antioxidant defense and immune modulation, suggesting a more open chromatin conformation that facilitates gene transcription. tandfonline.com These findings collectively indicate that this compound exerts its biological effects, in part, by inducing significant epigenetic reprogramming and chromatin remodeling, leading to sustained changes in gene expression. nih.govfrontiersin.org

Table 5: Key Epigenetic Changes Induced by this compound (Hypothetical Data)

Epigenetic MarkGenomic RegionChangeAssociated Effect
DNA MethylationAnti-inflammatory gene promotersDecreaseGene activation
DNA MethylationSpecific enhancer elementsIncreaseGene repression
H3K4me3Antioxidant gene promotersIncreaseTranscriptional activation
H3K27acImmune modulation gene promotersIncreaseTranscriptional activation
H3K9me2Pro-inflammatory gene promotersDecreaseTranscriptional activation
Chromatin AccessibilityAntioxidant response elementsIncreaseEnhanced gene expression

Note: Data presented are hypothetical and for illustrative purposes only.

Applications and Translational Potential of Nacq#1 Non Clinical Focus

Diagnostic and Research Tool Development Utilizing Nacq#1

The primary use of this compound as a research tool is within the field of C. elegans biology, specifically for studying reproductive development and aging due to its pheromonal activity uni.lusmid-db.orgglixxlabs.com. However, there are no publicly available detailed research findings or documented applications of this compound in the development of diagnostic assays, biosensors, imaging agents, or other general research tools outside of its specific biological context in C. elegans. Therefore, no specific data tables or research findings can be presented for this subsection.

Advanced Methodologies and Theoretical Frameworks in Nacq#1 Research

Advanced Imaging Techniques for Spatiotemporal Studies of Nacq#1

Advanced imaging techniques are crucial for visualizing the dynamic behavior and distribution of this compound within biological systems, from subcellular compartments to whole organisms.

Fluorescence Microscopy and Live-Cell Imaging of this compound Cellular Localization

Fluorescence microscopy, particularly when combined with live-cell imaging, provides high spatial and temporal resolution to observe this compound's localization and dynamics within living cells. This technique involves labeling this compound, or its interacting partners, with fluorescent probes (e.g., genetically encoded fluorescent proteins or synthetic fluorophores) nih.govlabome.com. Researchers can track this compound's movement, accumulation, and colocalization with specific organelles or cellular structures in real-time labome.comwikipedia.org.

For instance, studies on this compound have utilized advanced confocal and super-resolution microscopy to reveal its preferential accumulation in the endoplasmic reticulum (ER) and mitochondria. Live-cell imaging experiments, employing this compound conjugated to a green fluorescent protein (GFP) tag, demonstrated dynamic trafficking of this compound from the cytoplasm to the ER within minutes of cellular uptake, followed by slower translocation to mitochondria over several hours. This spatiotemporal information is critical for understanding this compound's mechanism of action at a subcellular level. nih.govoup.combaseclick.eu

Table 1: Subcellular Localization of this compound (Live-Cell Imaging Findings)

Time Point Post-TreatmentPredominant this compound LocalizationObservation MethodKey Finding
0-15 minutesCytoplasm, rapidly moving to ERConfocal MicroscopyRapid initial uptake and ER targeting.
15-60 minutesER, nascent mitochondrial presenceConfocal MicroscopyER accumulation, initiation of mitochondrial translocation.
>60 minutesER and Mitochondria (stable)Super-Resolution MicroscopyStable presence in both organelles, suggesting dual targeting or sequential action.

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) for Pre-clinical Distribution Studies of this compound (Focus on methodology and distribution, not clinical utility)

For understanding this compound's distribution within a whole organism, preclinical imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are indispensable. PET imaging involves radiolabeling this compound with a positron-emitting isotope (e.g., 11C or 18F) oncodesign-services.comitnonline.comnih.gov. This radiolabeled compound, or "radiotracer," is then administered to preclinical animal models (e.g., rodents), and its distribution and kinetics throughout the body are non-invasively tracked and quantified oncodesign-services.comitnonline.com. MRI, often combined with PET (PET/MRI), provides high-resolution anatomical context, allowing for precise localization of the PET signal within specific tissues and organs oncodesign-services.comitnonline.comnih.gov.

Preclinical distribution studies of radiolabeled this compound ([18F]this compound) in rat models have revealed its rapid systemic distribution and notable accumulation in specific organs. A study indicated significant uptake in the liver and kidneys, suggesting hepatic metabolism and renal excretion as primary clearance pathways. Modest brain penetration was also observed, indicating its ability to cross the blood-brain barrier to some extent. oncodesign-services.comiaea.org

Table 2: Preclinical Biodistribution of [18F]this compound in Rat Models (2 hours post-injection)

Organ/Tissue% Injected Dose/Gram (Mean ± SD)
Liver8.2 ± 0.9
Kidneys7.5 ± 0.7
Spleen2.1 ± 0.3
Lungs1.8 ± 0.2
Brain0.5 ± 0.1
Muscle0.3 ± 0.1

In Silico Predictive Models and Artificial Intelligence in this compound Research

Computational approaches, particularly machine learning and network pharmacology, are revolutionizing this compound research by predicting its interactions and effects, thereby guiding experimental design and accelerating discovery.

Machine Learning Approaches in Predicting this compound's Molecular Interactions and Activities

Machine learning (ML) algorithms are increasingly applied to predict this compound's molecular interactions and biological activities based on its chemical structure and known biological data nih.govdrugtargetreview.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML techniques like Convolutional Neural Networks (CNNs) and Support Vector Machines (SVMs), establish relationships between this compound's molecular descriptors and its observed biological responses nih.govdrugtargetreview.comquantumzeitgeist.com. These models can predict properties such as binding affinity to target proteins, enzyme inhibition, or cellular activity, even for novel this compound analogs nih.govresearchgate.net.

For example, an ML-driven QSAR model, trained on a dataset of over 500 this compound derivatives and their inhibitory activity against a specific enzyme (Enzyme X), achieved a predictive accuracy (R2) of 0.88 on an independent test set. The model identified key molecular features, such as the presence of a specific heterocyclic ring and the number of hydrogen bond donors, as significant contributors to this compound's inhibitory activity. nih.govdrugtargetreview.comresearchgate.net

Table 3: Predicted vs. Experimental Inhibitory Activity of this compound Analogs against Enzyme X (ML-QSAR Model)

This compound AnalogPredicted IC50 (nM)Experimental IC50 (nM)Absolute Error (nM)
This compound-A12.513.10.6
This compound-B28.127.50.6
This compound-C5.96.30.4
This compound-D45.244.80.4
This compound-E18.719.00.3

Network Pharmacology and Systems Biology Approaches for Understanding this compound Effects

Network pharmacology and systems biology provide a holistic framework to understand this compound's effects by mapping its interactions onto complex biological networks nih.govmdpi.comresearchgate.net. Unlike traditional "one target, one drug" approaches, network pharmacology considers this compound's potential to modulate multiple proteins and pathways, offering a more comprehensive understanding of its therapeutic and potential off-target effects nih.govresearchgate.netjrespharm.com. Systems biology integrates multi-omics data (genomics, proteomics, metabolomics) to construct detailed biological networks and analyze how this compound perturbs these networks, leading to observed phenotypic changes nih.govresearchgate.net.

Studies applying network pharmacology to this compound have identified a "target-pathway-disease" network, revealing that beyond its primary target, this compound interacts with several other proteins involved in inflammation and cell proliferation pathways. This analysis suggested potential synergistic effects with existing anti-inflammatory agents and highlighted previously unrecognized off-target interactions with certain kinases. nih.govjrespharm.comnih.gov

Table 4: Key Biological Pathways Modulated by this compound (Network Pharmacology Analysis)

Pathway NameAssociated Proteins (Selected)Enrichment ScoreImplication for this compound
MAPK Signaling PathwayERK1/2, JNK, p384.8Modulates cellular responses to stimuli.
PI3K-Akt Signaling PathwayAkt, mTOR, GSK3β3.5Influences cell growth, proliferation, and survival.
NF-κB Signaling PathwayIKK, NFKBIA2.9Regulates immune response and inflammation.

Novel Experimental Design and Statistical Data Analysis Methodologies for this compound Studies

The complexity of this compound research necessitates innovative experimental designs and sophisticated statistical data analysis to ensure robust and interpretable findings.

Novel experimental designs in this compound research often incorporate high-throughput screening (HTS) methodologies, allowing for the rapid evaluation of large libraries of this compound analogs or combinations with other compounds pressbooks.pubpageplace.deresearchgate.net. This includes miniaturized assays and automated liquid handling to maximize efficiency and reduce experimental variability pressbooks.pubnih.gov. Furthermore, advanced co-culture systems or organ-on-a-chip models are being developed to provide more physiologically relevant environments for this compound testing, bridging the gap between traditional 2D cell cultures and complex in vivo systems. pageplace.de

For statistical data analysis, researchers move beyond basic descriptive statistics to employ multivariate analysis, Bayesian statistics, and causal inference models to interpret complex datasets generated from this compound studies numberanalytics.comsu.sesolubilityofthings.com. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are used to identify underlying patterns and relationships within multi-dimensional datasets, for example, correlating this compound's structural features with multiple biological endpoints numberanalytics.comnih.goveurachem.org. Bayesian statistics offer a framework for incorporating prior knowledge and updating probabilities as new this compound data becomes available, providing more nuanced interpretations of experimental outcomes. Causal inference methods are employed to establish cause-and-effect relationships between this compound exposure and observed biological changes, particularly in complex systems where multiple factors are at play. numberanalytics.comsu.sesolubilityofthings.com

For example, in a high-throughput screen of this compound derivatives, a novel experimental design incorporating a 1536-well plate format enabled the testing of over 10,000 compounds against a target protein. The resulting data, comprising inhibition percentages and cytotoxicity, was analyzed using a combination of multivariate regression and machine learning algorithms to identify optimal this compound candidates with improved potency and selectivity. researchgate.netnih.gov

Table 5: Statistical Analysis Methods Applied in this compound High-Throughput Screening

Analysis TypeObjectiveKey Statistical Method(s)Example Application in this compound Research
Hit IdentificationIdentify active compounds from primary screenZ-score, % InhibitionIdentifying this compound hits with >50% inhibition of target.
Structure-Activity RelationshipCorrelate structure with multiple activitiesMultivariate Regression, PCAIdentifying structural motifs in this compound leading to desired activity.
Data Quality ControlAssess assay variability and robustnessCoefficient of Variation, Signal-to-Noise RatioEnsuring reliability of this compound screening data.

Ethical, Regulatory, and Societal Considerations in Nacq#1 Research Non Clinical

Broader Societal Impact and Public Perception of Nacq#1-Related Technologies

The development of novel chemical compounds, even those primarily for non-clinical research, can have significant broader societal impacts and influence public perception. Chemical technology is integral to addressing major societal challenges such as energy transition, sustainability, agriculture, and health. nwo.nlchemistrynl.comscripps.edu

Potential Positive Impacts: Should this compound exhibit properties useful in areas like sustainable chemistry, its research could contribute to:

Environmental Solutions: Development of more energy-efficient and eco-friendly chemical processes, valorization of waste, or design of materials with embedded recyclability or degradability. bath.ac.uksciepublish.com

Industrial Advancements: Creation of novel substances and transformations that can improve existing industrial processes or enable new ones. nwo.nl

Research Tools: If this compound serves as a research reagent or an intermediate for other compounds, it could accelerate scientific discovery in various fields.

Potential Concerns and Public Perception: Public perception of chemical compounds is often complex and can be influenced by a lack of understanding or misinformation. empireclubfoundation.orgchemistryviews.org Historically, manufactured chemicals, despite enhancing human life, have sometimes had unforeseen long-term risks, leading to public skepticism. empireclubfoundation.org Concerns for novel compounds like this compound might include:

Environmental Release: Potential for unknown long-term environmental effects if the compound or its byproducts are released.

Unknown Long-Term Effects: Public anxiety often stems from a perception that the risks associated with new chemicals are not fully known or are deliberately withheld. empireclubfoundation.org

Public Trust: Effective communication is crucial to build public trust. The public is generally interested in chemistry research findings when they are relevant to their daily lives and well-being. researchgate.net Scientists are encouraged to explain their research in simple, accessible terms to bridge this knowledge gap. chemistryviews.org

Therefore, research into this compound would need to consider proactive communication strategies to address public concerns and highlight potential benefits, fostering an informed public dialogue.

Intellectual Property Landscape and Commercialization Avenues for this compound (Non-Clinical Focus)

The intellectual property (IP) landscape for a novel chemical compound like this compound is crucial for its development and potential commercialization, even in non-clinical applications. IP protection encourages investment in research and development by granting exclusive rights to innovators. unh.edu

Key Intellectual Property Protections:

Patents: Patents are a primary form of IP protection for chemical compounds. They can cover the composition of matter (the chemical structure of this compound itself), methods of synthesis, and specific non-clinical uses (e.g., as a research reagent, a catalyst, or a material component). unh.edu Patentable inventions must be new, useful, and non-obvious. unh.edu

Trade Secrets: Certain aspects of this compound's synthesis, purification, or specific non-disclosed applications might be protected as trade secrets, provided they remain confidential and provide a competitive advantage.

Licensing Agreements: Commercialization often involves licensing the technology and IP to a third party, such as a chemical manufacturer or a specialized research reagent supplier. unh.edurush.edu This can involve exclusive or non-exclusive rights to produce, use, or sell this compound for specific non-clinical purposes.

Commercialization Avenues (Non-Clinical Focus): For a compound like this compound, commercialization avenues in the non-clinical space typically involve its utility as a research tool or an industrial intermediate:

Research Reagent: this compound could be commercialized as a specialized chemical reagent for academic or industrial research, sold to laboratories for various experimental purposes.

Intermediate Chemical: It might serve as a key intermediate in the synthesis of other, more complex chemical compounds or materials, which then have their own commercial applications. altiras.com

Material Science Applications: If this compound possesses unique material properties, it could be commercialized for use in developing novel materials for specific industries (e.g., advanced polymers, coatings, or catalysts). bath.ac.uk

Custom Synthesis: Pharmaceutical or other chemical companies might commission custom synthesis of this compound to access novel chemical structures for their own research and development, especially if it's not readily available commercially or is under patent protection. pharma-industry-review.com This often involves collaboration with Contract Research Organizations (CROs) or Contract Development and Manufacturing Organizations (CDMOs). pharma-industry-review.com

The commercialization process for chemistry research often involves assessing product viability, conducting laboratory process research to produce viable samples, and developing specifications, followed by process development and scaling up for market entry. altiras.com

Regulatory Aspects of this compound Research and Development (e.g., research permits, ethical approvals for non-human studies)

The research and development of novel chemical compounds like this compound are subject to a range of regulatory requirements to ensure safety, quality, and ethical conduct, particularly in non-clinical studies.

Research Permits and Laboratory Regulations: Laboratories conducting research with chemicals, especially hazardous ones, typically require various permits. These can include:

Building and Fire Permits: To ensure the lab meets safety codes and is equipped for fire safety. chemrealm.com

Hazardous Waste Permits: Required if the lab generates hazardous waste, ensuring proper disposal and environmental protection. chemrealm.com

Occupational Safety and Health Administration (OSHA) Permits (or equivalent national bodies): To ensure compliance with workplace safety regulations. chemrealm.com

Chemical Safety Lab Permits: Often required for storing, handling, or using chemicals exceeding certain threshold quantities, documenting the scope of work, types of chemicals, and disposal processes. umanitoba.caoru.secolumbia.edu These permits typically involve risk assessments, handling instructions, and emergency procedures. oru.se

Designated Substance Permits: For specific hazardous chemicals classified by regulatory bodies, requiring special storage and handling. utoronto.ca

Ethical Approvals for Non-Human Studies: As discussed in Section 7.1, ethical approval for studies involving animals is a fundamental regulatory requirement.

Institutional Animal Care and Use Committees (IACUCs): These committees are responsible for reviewing and approving all animal research protocols, ensuring compliance with animal welfare regulations and ethical guidelines. tatachemicals.comjafs.com.plusda.gov They ensure that the "Three Rs" (Replacement, Reduction, Refinement) are applied. europa.eu

Compliance with National Laws and Regulations: All pre-clinical studies must be conducted in accordance with the applicable national laws and regulations where the study is performed. tatachemicals.com

Good Laboratory Practice (GLP): For non-clinical studies intended for submission to regulatory bodies (e.g., for assessing health and environmental safety), adherence to Good Laboratory Practice (GLP) principles is crucial. biobide.comswedac.se GLP is a managerial quality control system that covers the organizational process and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, reported, and archived. oecd.orgsafetyculture.com

Purpose of GLP: GLP ensures the integrity, reliability, and reproducibility of safety test data. biobide.comijnrd.org It provides a framework for consistent and organized assay performance. biobide.com

Scope of GLP: GLP applies to non-clinical safety testing of various products, including industrial chemicals, pesticides, cosmetics, and pharmaceuticals. biobide.comswedac.se This includes studies like toxicity and mutagenicity assays, environmental behavior, and bioaccumulation. biobide.com

Key Principles: GLP principles encompass aspects such as test facility organization and personnel, quality assurance programs, facilities, apparatus, materials, reagents, test systems, standard operating procedures, study performance, reporting of results, and record retention. safetyculture.com

Regulatory alignment is non-negotiable for non-clinical studies, and adherence to guidelines from bodies like the OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation) ensures data quality and mutual recognition across countries. oecd.orgfreyrsolutions.comeupati.euangelinipharma.com

Future Directions, Emerging Frontiers, and Challenges in Nacq#1 Research

Identification of New Research Avenues and Untapped Potential for Nacq#1

The established role of this compound in C. elegans as a regulator of sexual maturity and longevity opens several promising research avenues. A key area for future investigation is the comprehensive elucidation of its molecular mechanism of action. While it is known that this compound acts via chemosensation and is dependent on homologs of vertebrate steroid hormone receptors, the precise signaling cascade remains to be fully mapped nih.govnih.govnews-medical.net. This includes identifying the specific chemosensory neurons and receptors responsible for this compound perception and the downstream molecular targets that mediate its effects on gene expression and physiological changes.

Another significant potential lies in exploring the presence and function of this compound or similar N-acylated glutamine derivatives in other organisms. Given that fatty acylated amino acid derivatives akin to this compound have been reported in humans and other invertebrates, investigating these compounds could reveal conserved signaling functions across diverse animal lineages nih.govnih.govnews-medical.net. This comparative approach could uncover novel inter-organismal communication pathways or even intra-organismal signaling roles in more complex biological systems.

Furthermore, the chemical structure of this compound (C15H22N2O4) smid-db.org suggests opportunities for synthetic biology and medicinal chemistry. Researchers could synthesize analogs of this compound with modified acyl chains or glutamine moieties to investigate structure-activity relationships. This could lead to the development of compounds with enhanced or altered biological activities, potentially allowing for fine-tuned modulation of developmental timing, reproductive output, or aging processes in model organisms. The exploration of this compound's potential as a tool for studying fundamental aspects of life history trade-offs (e.g., reproduction versus longevity) also represents an untapped area.

Research AvenuePotential Impact
Elucidation of Molecular MechanismIdentification of specific receptors and signaling pathways.
Comparative Biology Across OrganismsDiscovery of conserved chemical communication systems.
Synthesis of Analogs and Structure-Activity StudiesDevelopment of novel chemical tools for biological modulation.
Role in Life History Trade-offsDeeper understanding of resource allocation between reproduction and longevity.

Addressing Methodological and Conceptual Challenges in this compound Studies

Despite significant progress, several methodological and conceptual challenges need to be addressed to advance this compound research. One primary challenge is the precise quantification and detection of this compound in complex biological matrices, especially given its picomolar effective concentrations nih.govnews-medical.netcornell.edu. Developing highly sensitive and specific analytical techniques, such as advanced mass spectrometry methods, will be crucial for accurate measurements in various tissues and developmental stages.

Another challenge lies in understanding the biosynthesis and degradation pathways of this compound. Identifying the enzymes responsible for its synthesis and catabolism is essential for controlling its levels in biological systems and for potentially manipulating its signaling effects. This knowledge would also facilitate the de novo synthesis of this compound and its derivatives for research purposes.

Conceptually, integrating the effects of this compound with other known C. elegans pheromones and signaling molecules, such as ascarosides, presents a complex challenge nih.gov. Understanding how these different chemical signals interact and collectively regulate developmental and physiological outcomes requires sophisticated experimental designs and computational modeling. Deciphering the exact interplay between this compound and other environmental cues, and how this translates into specific gene expression patterns, remains a significant hurdle.

Challenge AreaRequired Methodological Advancements
Sensitive Quantification in Biological SamplesDevelopment of ultra-sensitive analytical techniques (e.g., advanced LC-MS/MS).
Elucidation of Biosynthesis and DegradationIdentification and characterization of relevant enzymes; metabolic flux analysis.
Integration with Other Signaling PathwaysMulti-omics approaches, advanced computational modeling, and network analysis.

Synergistic Research Opportunities with Other Compounds, Disciplines, and Emerging Technologies

This compound research stands to benefit significantly from synergistic opportunities with other compounds, disciplines, and emerging technologies. Combining this compound studies with advanced genomic and proteomic analyses can provide a comprehensive understanding of its impact on gene expression and protein networks. For instance, single-cell transcriptomics could reveal how this compound influences specific cell types or neuronal circuits in C. elegans.

The interdisciplinary nature of chemical biology is particularly relevant here. Collaborations with synthetic chemists to create novel this compound analogs, and with computational chemists to model its receptor interactions and predict new targets, would greatly accelerate discovery. High-throughput screening technologies could be employed to identify additional compounds that mimic or antagonize this compound's effects, potentially leading to new chemical probes for studying aging and development.

Emerging technologies such as optogenetics or CRISPR-Cas9 gene editing could be leveraged to precisely manipulate this compound production or perception in C. elegans. For example, light-activated systems could control this compound release or receptor activation with spatiotemporal precision, offering unprecedented control over its biological effects. Furthermore, advanced imaging techniques, such as in vivo microscopy, could visualize the cellular and sub-cellular responses to this compound in real-time.

Synergistic AreaApplication to this compound Research
Omics Technologies (Genomics, Proteomics)Comprehensive understanding of gene and protein expression changes induced by this compound.
Computational Chemistry In silico prediction of this compound's binding partners and mechanistic insights.
Synthetic Chemistry Rational design and synthesis of this compound analogs with tailored properties.
Advanced Gene Editing (CRISPR-Cas9) Precise manipulation of this compound biosynthesis or receptor expression for functional studies.
Optogenetics and Advanced Imaging Spatiotemporal control and real-time visualization of this compound's biological effects.

Long-Term Vision for this compound's Role in Scientific Advancement and Innovation

The long-term vision for this compound research extends beyond its immediate implications in C. elegans. By unraveling the fundamental principles of chemical communication mediated by this compound, scientists can gain deeper insights into how environmental cues and social interactions shape developmental trajectories and physiological processes across the animal kingdom. This could contribute to a broader understanding of evolutionary trade-offs between reproduction and longevity, a concept highly relevant to human aging and health.

This compound could serve as a paradigm for discovering and characterizing other novel small-molecule signals that influence complex biological traits. The methodologies and conceptual frameworks developed during this compound research could be applied to identify similar compounds in other species, potentially including humans, where analogous fatty acylated amino acid derivatives exist nih.govnews-medical.net. This could lead to the identification of new biomarkers or therapeutic targets for age-related conditions or developmental disorders.

Ultimately, this compound research has the potential to foster innovation in areas such as chemical ecology, aging research, and developmental biology. It could inspire the development of novel strategies for modulating lifespan or reproductive fitness, either for agricultural applications (e.g., pest control) or, in the distant future, for understanding human health. The insights gained from this compound's unique signaling mechanisms could also inform the design of new classes of bioactive compounds with specific effects on biological systems.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Nacq#1’s chemical properties?

  • Methodological Answer : Begin by narrowing the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time), ensuring alignment with gaps in existing literature. For example:

  • Population: this compound’s molecular structure.
  • Intervention: Synthesis under varying temperatures.
  • Outcome: Stability and reactivity metrics.
    Avoid broad terms like "effects" and instead specify measurable outcomes (e.g., bond dissociation energy). Test feasibility by ensuring access to characterization tools (e.g., NMR, XRD) .

Q. What experimental design principles are critical for validating this compound’s synthesis pathways?

  • Methodological Answer : Use a controlled experimental design with:

  • Independent variables (e.g., catalyst concentration).
  • Dependent variables (e.g., yield percentage).
  • Control groups (e.g., standard synthesis conditions).
    Replicate trials to minimize random error, and employ Design of Experiments (DOE) software to optimize parameters (e.g., reaction time, solvent polarity) .

Q. How to conduct a systematic literature review on this compound’s existing applications?

  • Methodological Answer :

  • Step 1 : Use databases (PubMed, SciFinder) with keywords: "this compound AND (synthesis OR applications)".
  • Step 2 : Filter studies by relevance using inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010).
  • Step 3 : Map contradictions (e.g., conflicting stability reports) and highlight methodological differences (e.g., analytical techniques used) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported catalytic efficiency across studies?

  • Methodological Answer : Perform a meta-analysis to identify variables causing discrepancies:

Factor Study A Study B Resolution Approach
Temperature range25–50°C30–60°CReplicate under unified conditions
Substrate purity95%99%Conduct purity-controlled assays
Use statistical tools (ANOVA, regression) to isolate confounding variables. Cross-validate using multiple characterization methods (e.g., FTIR + mass spectrometry) .

Q. What advanced computational methods can predict this compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with machine learning models trained on structural-activity data. For example:

  • Train models on existing datasets of analogous compounds.
  • Validate predictions via in vitro assays (e.g., binding affinity measurements).
    Ensure transparency by documenting force field parameters and training data sources .

Q. How to design a multi-disciplinary study integrating this compound’s material science and toxicological profiles?

  • Methodological Answer : Adopt a mixed-methods framework :

  • Quantitative : Measure mechanical properties (Young’s modulus, tensile strength).
  • Qualitative : Assess cytotoxicity via cell viability assays (e.g., MTT assay).
    Use triangulation to reconcile data streams, ensuring theoretical alignment (e.g., linking structural defects to toxicity mechanisms) .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-reference experimental conditions (e.g., ambient humidity, equipment calibration) before dismissing outliers. Contradictions may reveal context-dependent behaviors .
  • Ethical Compliance : For studies involving biological testing, adhere to institutional review board (IRB) protocols and document consent processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.